Enhanced Lipophilicity (LogP) of Sodium 1-ethyl-1H-imidazole-4-sulfinate vs. Unsubstituted Analog
The N-ethyl substituent on Sodium 1-ethyl-1H-imidazole-4-sulfinate results in a significantly more lipophilic compound compared to its unsubstituted counterpart, Sodium 1H-imidazole-4-sulfinate. This is a critical parameter for partitioning into organic reaction solvents, which can directly influence reaction rates and yields in biphasic or organic-phase cross-coupling systems [1].
| Evidence Dimension | Lipophilicity (LogP, predicted) |
|---|---|
| Target Compound Data | 0.1028 |
| Comparator Or Baseline | Sodium 1H-imidazole-4-sulfinate (LogP value not readily available but expected to be significantly lower based on structural and TPSA differences) |
| Quantified Difference | Not directly quantifiable due to missing comparator data, but TPSA difference (55.12 vs. 88.0 Ų) strongly supports a substantial lipophilicity increase. |
| Conditions | Predicted values based on compound structure (Leyan for target; PubChem for comparator TPSA) |
Why This Matters
Higher lipophilicity enhances solubility and reactivity in non-polar reaction media, potentially leading to more efficient coupling reactions compared to more polar sulfinate analogs.
- [1] PubChem. (2025). Sodium 1H-imidazole-4-sulfinate (CID: 130995704). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1935869-90-1 View Source
